![molecular formula C21H20N4O3S B2617144 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 894996-65-7](/img/structure/B2617144.png)
2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound contains a pyrrolidine ring, a benzo[d]thiazole moiety, and a pyridine group. Its molecular formula is C18H20N4O3S with a molecular weight of 372.44 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Antipsychotic Activity
Research indicates that structurally similar compounds exhibit significant antipsychotic activity. For instance, related compounds have shown affinity for dopamine and serotonin receptors, demonstrating atypical antipsychotic behavior in various behavioral models. While specific data on the target compound is limited, the structural similarities suggest it may possess comparable pharmacological properties.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through various studies. Compounds with similar structures have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives containing benzo[d]thiazole cores have been evaluated for their effectiveness against Staphylococcus aureus and Escherichia coli, showing promising results .
Study on Antimicrobial Efficacy
A recent study evaluated the antibacterial activity of related compounds against common bacterial strains. The results indicated that certain derivatives exhibited higher activity than ciprofloxacin, particularly against Staphylococcus epidermidis and Proteus vulgaris. The zones of inhibition were measured in millimeters (mm), as shown in Table 1.
Compound | Staphylococcus aureus | Staphylococcus epidermidis | Escherichia coli | Proteus vulgaris |
---|---|---|---|---|
Compound A (Ciprofloxacin) | 19 mm | 18 mm | 16 mm | 14 mm |
Compound B | 27 mm | 22 mm | 21 mm | 19 mm |
Compound C | 18 mm | 16 mm | 15 mm | 11 mm |
This data suggests that the structural modifications in the compounds can significantly influence their antibacterial potency.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of acetamide derivatives on various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). Notably, certain derivatives demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation . The target compound's structural features may contribute to similar anticancer activities.
Structure-Activity Relationship (SAR)
The biological activity of compounds in this class often correlates with their structural features. The presence of specific substituents on the benzo[d]thiazole and pyridine rings can enhance receptor binding affinity and selectivity. For instance, modifications at the ethyl position on the benzo[d]thiazole moiety have been linked to improved antipsychotic activity.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
-
Anticancer Activity
- Several studies have indicated that compounds containing the thiazole and pyridine structures exhibit significant anticancer properties. These compounds can modulate protein kinase activity, which is essential in cancer cell proliferation and survival. For instance, derivatives similar to this compound have shown the ability to inhibit cyclin-dependent kinases (CDK4 and CDK6), leading to reduced proliferation in cancer cell lines such as MV4-11 .
-
Antimicrobial Properties
- The synthesis of related compounds has demonstrated antimicrobial activity against various bacterial strains. The incorporation of heterocyclic moieties like thiazole has been linked to enhanced antibacterial effects. Research indicates that derivatives of similar structures exhibit moderate activity against pathogens such as Staphylococcus aureus and Escherichia coli .
-
Neuroprotective Effects
- Compounds with similar structural features have been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases. They may inhibit enzymes associated with neurodegeneration, such as acetylcholinesterase and monoamine oxidase B (MAO-B), suggesting potential applications in treating conditions like Alzheimer's disease.
Case Study 1: Anticancer Efficacy
A study investigated a derivative compound's effect on MV4-11 leukemia cells. The results indicated that treatment with the compound resulted in significant apoptosis at concentrations as low as 0.25 μM, demonstrating its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Screening
Another research project focused on testing related compounds for antimicrobial activity using the agar well diffusion method. The results showed promising activity against Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) lower than those observed for standard antibiotics like streptomycin .
Eigenschaften
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-2-14-5-6-16-17(10-14)29-21(23-16)25(12-15-4-3-9-22-11-15)20(28)13-24-18(26)7-8-19(24)27/h3-6,9-11H,2,7-8,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTJNLFRPWYJLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)CN4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.